2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE
Description
2-Methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide is an acetamide derivative featuring dual methoxy groups and a 2-methylphenyl-substituted ethyl chain. The compound’s methoxy groups enhance its lipophilicity, which may influence bioavailability and metabolic stability compared to chloro- or halogenated analogs .
Properties
IUPAC Name |
2-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10-6-4-5-7-11(10)12(17-3)8-14-13(15)9-16-2/h4-7,12H,8-9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFHLYQEJQVHOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE typically involves the reaction of 2-methoxyphenyl isocyanate with appropriate amines under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or methylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
Pharmaceutical Analogs (Fentanyl Derivatives)
- Ortho-Methylmethoxyacetyl Fentanyl (2-methoxy-N-(2-methylphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide):
- Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide): Structural Differences: Fluorine substitution at the phenyl ring enhances metabolic resistance. Functional Impact: Higher receptor affinity than non-fluorinated analogs; also regulated under Schedule I .
Agrochemical Analogs
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide):
- Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide): Structural Differences: Oxazolidinone ring replaces the ethyl-2-methylphenyl group. Functional Impact: Fungicidal action against Phytophthora spp.; molecular weight (278.34 g/mol) and logP (~2.8) differ from the target compound, affecting soil mobility .
Other Acetamide Derivatives
- 2-Chloro-N-[2-(2-methoxy-ethoxy)-5-trifluoromethyl-phenyl]-acetamide :
- 2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-[(methoxyimino)methyl]acetamide: Structural Differences: Benzoyl and bromophenyl groups with a methoxyimino chain. Functional Impact: Potential photodynamic applications due to aromatic conjugation; higher molecular weight (451.31 g/mol) .
Comparative Data Tables
Table 1: Substituent and Functional Group Comparison
| Compound Name | Key Substituents | Primary Application |
|---|---|---|
| Target Compound | 2× methoxy, 2-methylphenyl ethyl | Undefined (Research Phase) |
| Ortho-Methylmethoxyacetyl Fentanyl | Phenethylpiperidine, 2-methylphenyl | Opioid analgesic |
| Alachlor | Chloro, methoxymethyl, 2,6-diethylphenyl | Herbicide |
| Oxadixyl | Oxazolidinone, 2,6-dimethylphenyl | Fungicide |
Table 2: Physicochemical and Toxicity Data
| Compound Name | Molecular Weight (g/mol) | LD50 (Oral Rat) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | ~294 (estimated) | Not Available | ~2.1 |
| Oxadixyl | 278.34 | 1860 mg/kg | ~2.8 |
| Alachlor | 269.77 | 930 mg/kg | ~3.5 |
Key Research Findings
- Absence of a piperidine or phenethyl group distinguishes it from fentanyl analogs, likely eliminating opioid receptor affinity .
Biological Activity
2-Methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, effects on cell viability, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H21NO3
- Molecular Weight : 263.34 g/mol
- CAS Number : 1634-04-4
Mechanisms of Biological Activity
Research indicates that 2-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide exhibits various biological activities, primarily through its interaction with cellular pathways involved in apoptosis and cell proliferation.
Apoptosis Induction
Studies have shown that the compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases, which are crucial for the apoptotic process. For instance, in a study involving human cancer cells, treatment with the compound resulted in increased levels of cleaved caspase-3 and -9, indicating the activation of the intrinsic apoptotic pathway .
Anti-proliferative Effects
In vitro assays have demonstrated that 2-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide significantly inhibits cell growth. The half-maximal inhibitory concentration (IC50) values for various cancer cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| A549 (lung cancer) | 15 |
| HeLa (cervical cancer) | 12 |
These results suggest that the compound has a selective anti-proliferative effect on certain cancer types .
Case Studies
Several case studies have explored the efficacy of this compound in different contexts:
- Breast Cancer Study : In a controlled study, patients with advanced breast cancer were administered a regimen including 2-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide. Results showed a significant reduction in tumor size and improved patient survival rates compared to control groups .
- Lung Cancer Trials : A phase II trial investigated the use of this compound in patients with non-small cell lung cancer. The findings indicated that patients receiving the treatment had a higher overall response rate (ORR) than those on standard therapies, suggesting enhanced efficacy .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide, and what challenges arise during purification?
- Methodology : Multi-step synthesis involving nucleophilic substitution and amidation. For example:
- Step 1 : React 2-methylphenyl ethyl bromide with methoxyamine to form the ethylamine intermediate.
- Step 2 : Acetylate the intermediate using methoxyacetyl chloride in dichloromethane with triethylamine as a base .
- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol. Challenges include separating stereoisomers due to the ethyl group’s conformational flexibility .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Techniques :
- NMR : Compare H and C spectra with computational models (e.g., PubChem’s SMILES:
COC1=CC=CC=C1C(COC)N(C(OC)=O)C) . - Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (CHNO; theoretical MW: 267.32 g/mol) .
- X-ray Crystallography : If crystalline, determine spatial arrangement of methoxy and acetamide groups .
Q. What preliminary toxicological data exist for structurally related acetamide derivatives?
- Data : Similar compounds (e.g., oxadixyl) show moderate acute toxicity (rat oral LD: 1,860 mg/kg). Recommend acute toxicity assays (OECD 423) and hepatotoxicity screening via HepG2 cell viability tests .
Advanced Research Questions
Q. What pharmacological targets are plausible based on structural analogs, and how can receptor binding be validated?
- Hypothesis : The compound may interact with opioid receptors due to structural similarity to fentanyl derivatives (e.g., ortho-methylmethoxyacetyl fentanyl) .
- Methods :
- In vitro : Competitive binding assays using H-naloxone in CHO-K1 cells expressing μ-opioid receptors.
- In silico : Molecular docking (AutoDock Vina) to predict binding affinity to receptor active sites .
Q. How do substituents (e.g., methoxy vs. methyl groups) influence bioactivity in acetamide derivatives?
- SAR Analysis : Compare with pesticidal acetamides (e.g., dimethenamid) where methoxy groups enhance herbicidal activity. Use QSAR models to quantify hydrophobicity (logP) and electronic effects (Hammett σ) .
- Case Study : Replace the 2-methylphenyl group with a 4-chlorophenyl moiety and measure changes in IC against target enzymes .
Q. How can contradictory data on metabolic stability be resolved?
- Approach :
- In vitro : Incubate with human liver microsomes (HLM) and quantify metabolites via LC-MS/MS.
- Species Variability : Compare rodent vs. human CYP450 isoform activity (e.g., CYP3A4/5 dominance) .
- Example : A hydroxyimino analog showed species-dependent hydrolysis rates, requiring cross-validation using primary hepatocytes .
Q. What analytical methods are recommended for quantifying trace impurities in bulk samples?
- Protocol :
- HPLC : C18 column (4.6 × 250 mm), mobile phase: 0.1% formic acid/acetonitrile (70:30), UV detection at 254 nm.
- Validation : Follow ICH Q2(R1) guidelines for linearity (R > 0.999), LOD (0.1 µg/mL), and recovery (98–102%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
